

Application Note: Analytical Methods for Peptides Containing 4-Chloro-D-Phenylalanine

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Compound of Interest

Compound Name: *H-D-Phe(4-Cl)OMe.HCl*

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Introduction

The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery to enhance therapeutic properties. 4-Chloro-D-phenylalanine (4-Cl-D-Phe) is a non-proteinogenic amino acid increasingly utilized to improve the metabolic stability and receptor binding affinity of peptide-based drug candidates. The substitution of a natural L-amino acid with a D-amino acid like 4-Cl-D-Phe confers resistance to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[1][2][3] The addition of a chloro- group to the phenylalanine ring can further modulate the peptide's conformation and hydrophobicity, potentially leading to improved biological activity.

Given these modifications, robust and detailed analytical methods are crucial to ensure the identity, purity, and stability of synthetic peptides containing 4-Cl-D-Phe. This document provides comprehensive application notes and detailed protocols for the analysis of these modified peptides using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Analytical Strategies & Methodologies

The analysis of peptides incorporating 4-Cl-D-Phe relies primarily on reversed-phase high-performance liquid chromatography (RP-HPLC) for separation and purity assessment, coupled with mass spectrometry for identity confirmation and sequencing.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the analysis and purification of synthetic peptides.^{[4][5]} The separation is based on the hydrophobic interaction between the peptide and the non-polar stationary phase of the column (typically C8 or C18). The presence of the hydrophobic 4-Cl-D-Phe residue will influence the peptide's retention time.

Key Considerations for RP-HPLC:

- **Column Choice:** A C18 reversed-phase column is most commonly used for peptide analysis, offering excellent resolving power.^[6] For larger or more hydrophobic peptides, a column with a larger pore size (e.g., 300 Å) is recommended.
- **Mobile Phase:** A gradient of acetonitrile (ACN) in water is typically used for elution. Mobile phase additives are critical for achieving sharp peaks and reproducible results.^[5]
 - **Trifluoroacetic Acid (TFA):** A 0.1% concentration of TFA is widely used as an ion-pairing agent. It protonates acidic groups on the peptide and residual silanols on the column, reducing unwanted secondary interactions and improving peak shape.^[5]
 - **Formic Acid (FA):** While TFA can cause ion suppression in mass spectrometry, formic acid (typically at 0.1%) is a more MS-friendly alternative, though it may result in broader peaks for some peptides.^{[5][7]}
- **Detection:** Peptides are typically detected by UV absorbance at 214-220 nm, where the peptide bond absorbs light.^{[4][6]}

2. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of modified peptides. It provides precise molecular weight information, confirming the successful incorporation of the 4-Cl-D-Phe residue, and can be used to verify the amino acid sequence.^{[8][9]}

- **Electrospray Ionization (ESI):** ESI is the most common ionization method for peptides, as it is a "soft" technique that minimizes fragmentation of the parent molecule, allowing for accurate mass determination of the intact peptide.
- **Tandem Mass Spectrometry (MS/MS):** To confirm the peptide sequence, the precursor ion corresponding to the peptide's mass is isolated and fragmented. This collision-induced dissociation (CID) primarily cleaves the peptide bonds, generating a series of b- and y-type fragment ions.^{[9][10]} The resulting fragmentation pattern serves as a fingerprint to verify the amino acid sequence and locate the position of the 4-Cl-D-Phe residue.

3. Stability Studies

Peptides containing D-amino acids are designed for enhanced stability. It is essential to experimentally verify this property. In vitro stability assays using plasma or serum are standard methods to assess a peptide's resistance to enzymatic degradation.^{[1][11]} The disappearance of the parent peptide over time is monitored by LC-MS.

Data Presentation

Table 1: Typical RP-HPLC Purity Analysis Parameters

Parameter	Recommended Setting
Instrumentation	Standard HPLC or UHPLC system with UV detector
Column	C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μ m, 120 Å) [6]
Mobile Phase A	0.1% TFA in Water [6]
Mobile Phase B	0.1% TFA in Acetonitrile [6]
Gradient	5% to 65% B over 30 minutes (initial scouting gradient) [6]
Flow Rate	1.0 mL/min
Detection	UV at 214 nm or 220 nm [6]
Injection Volume	10-20 μ L
Sample Conc.	~1 mg/mL in Mobile Phase A [6]

Table 2: Typical LC-MS Identity Confirmation Parameters

Parameter	Recommended Setting
LC System	UHPLC system coupled to a mass spectrometer
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Optimized based on peptide hydrophobicity
Flow Rate	0.2-0.4 mL/min
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MS Scan Mode	Full Scan (e.g., m/z 200-2000) for parent ion detection
MS/MS Scan	Data-dependent acquisition (DDA) or targeted fragmentation

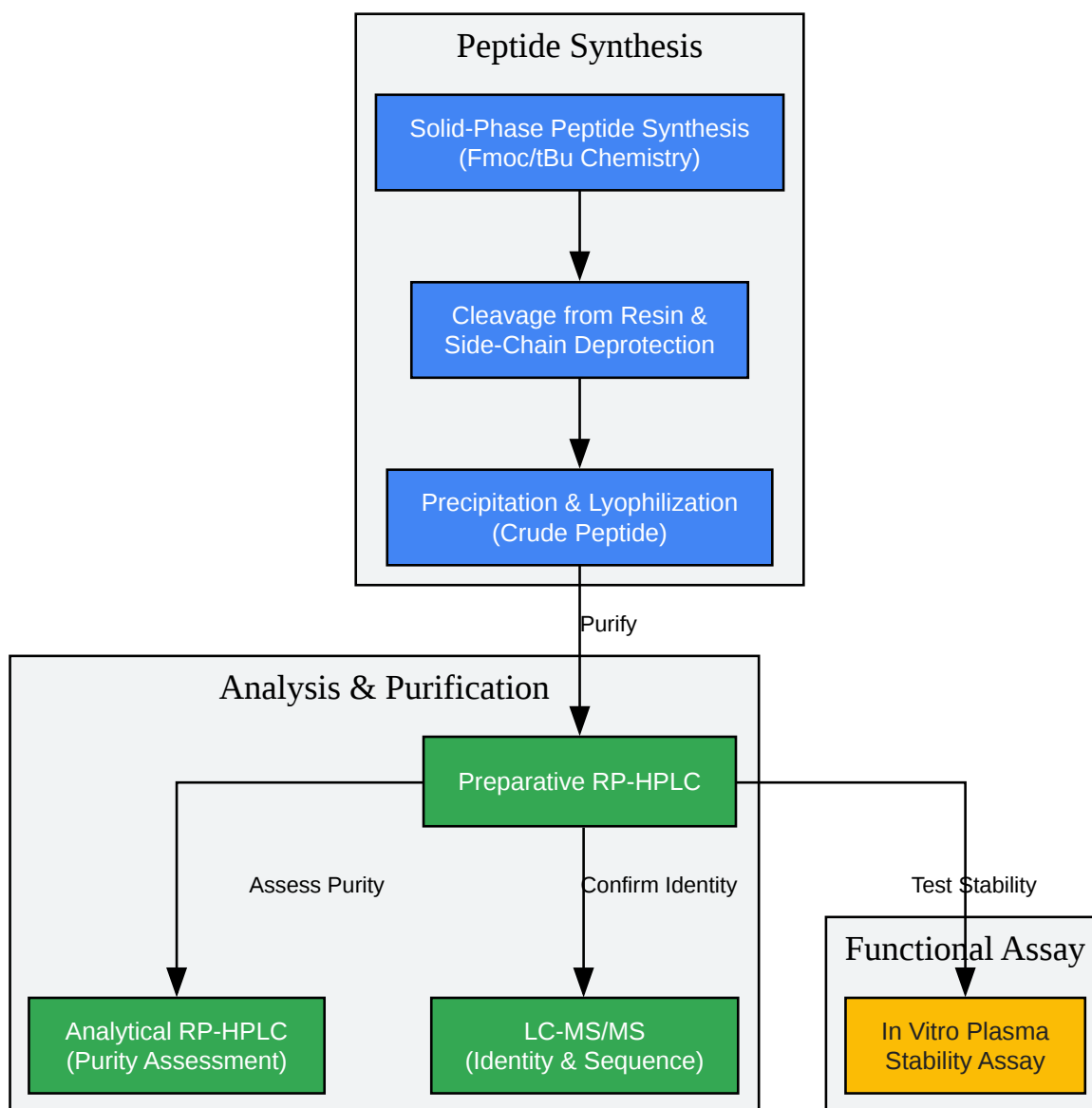
Table 3: Example Mass Data for a Hypothetical Peptide (Ac-Ala-(4-Cl-D-Phe)-Gly-NH₂)

Parameter	Value
Sequence	Ac-Ala-X-Gly-NH ₂ (X = 4-Cl-D-Phe)
Molecular Formula	C ₁₆ H ₂₁ ClN ₄ O ₄
Theoretical Monoisotopic Mass	368.1251 Da
Observed [M+H] ⁺	369.1324 m/z
Mass Accuracy	< 5 ppm
Key MS/MS Fragments (y/b ions)	y ₁ (Gly-NH ₂), y ₂ ((4-Cl-D-Phe)-Gly-NH ₂), b ₂ (Ac-Ala-(4-Cl-D-Phe))

Table 4: Sample Data Layout for In Vitro Plasma Stability Assay

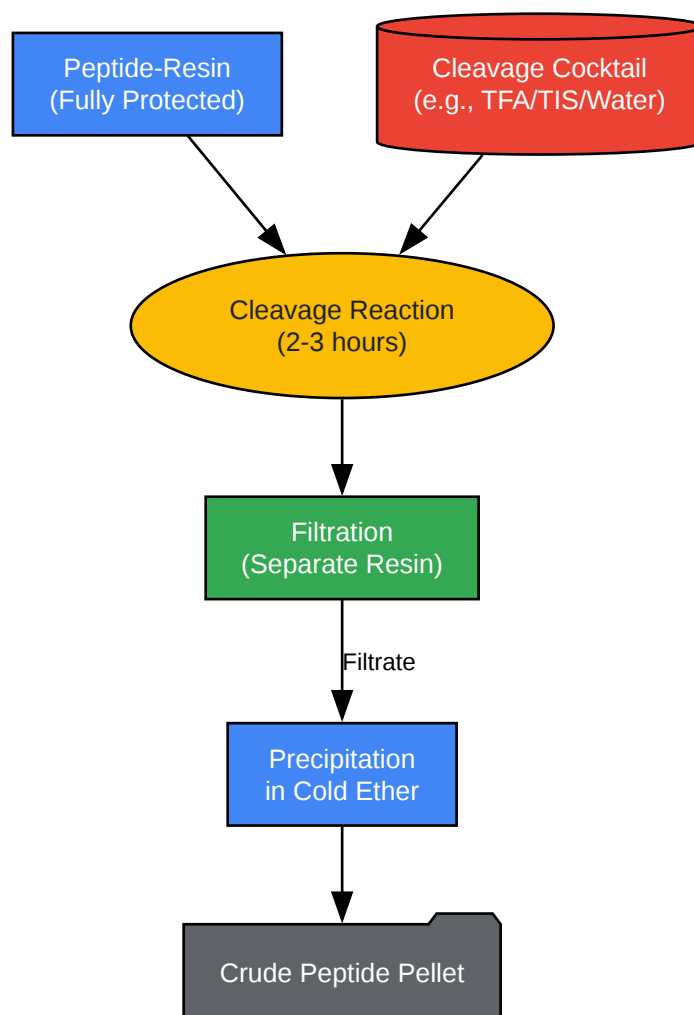
Time Point (hours)	% Peptide Remaining (Mean ± SD)	Half-life (t½) (hours)
0	100	\multirow{5}{*}{> 48 (Example)}
1	98.5 ± 1.2	
4	95.1 ± 2.5	
8	91.3 ± 3.1	
24	85.6 ± 4.0	

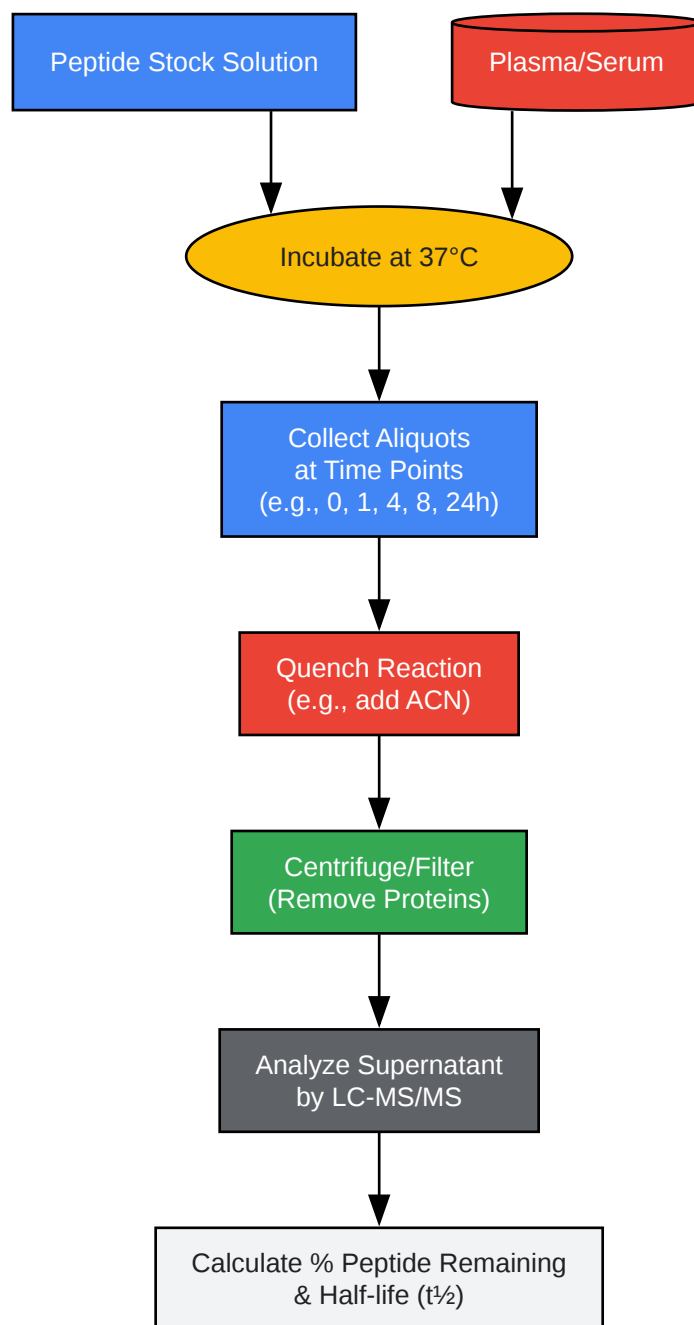
Visualizations



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Caption: General workflow for the synthesis and analysis of peptides containing 4-Cl-D-Phe.





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